N-[1-(dipentylamino)propan-2-yl]-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N~4~-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a dipentylamino group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dipentylamino group, and the addition of the methylsulfonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~4~-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~4~-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing compounds. Examples are:
- N~4~-[2-(DIETHYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
- N~4~-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Uniqueness
N~4~-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H41N3O3S |
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Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-[1-(dipentylamino)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H41N3O3S/c1-5-7-9-13-22(14-10-8-6-2)17-18(3)21-20(24)19-11-15-23(16-12-19)27(4,25)26/h18-19H,5-17H2,1-4H3,(H,21,24) |
InChI Key |
HZXAIIPJCQPNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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